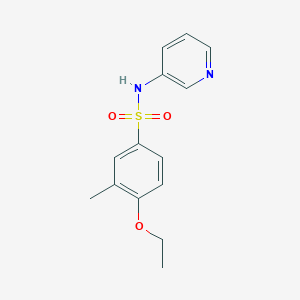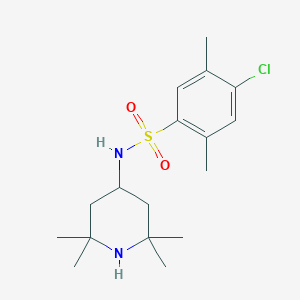![molecular formula C19H23ClN2O3S B245668 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine, commonly known as CMDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CMDP belongs to the class of sulfonyl piperazine compounds that have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of CMDP is not fully understood. However, it is believed that CMDP exerts its pharmacological effects by modulating the activity of certain receptors in the central nervous system, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
CMDP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce pain, and exhibit antitumor activity. In addition, CMDP has been found to modulate the activity of certain neurotransmitters in the central nervous system, including serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CMDP is its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. However, one of the limitations of CMDP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There is still much to be learned about the potential pharmacological properties of CMDP. Future research could focus on elucidating the exact mechanism of action of CMDP, as well as exploring its potential therapeutic applications in various disease states, including inflammation, pain, and cancer. Additionally, further studies could investigate the pharmacokinetics and toxicity of CMDP to determine its safety and efficacy in humans.
Méthodes De Synthèse
CMDP can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain CMDP in its pure form.
Applications De Recherche Scientifique
CMDP has been extensively studied for its potential pharmacological properties in various fields of scientific research. One of the major areas of interest is its anti-inflammatory and analgesic effects. Several studies have demonstrated that CMDP can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Propriétés
Formule moléculaire |
C19H23ClN2O3S |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
1-(4-chloro-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-6-17(12-15(14)2)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
BPKYDHGYLHKYHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)


![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)